molecular formula C8H10O4 B8313335 3-Cyclohexene-1,2-dicarboxylic acid CAS No. 25079-83-8

3-Cyclohexene-1,2-dicarboxylic acid

Cat. No.: B8313335
CAS No.: 25079-83-8
M. Wt: 170.16 g/mol
InChI Key: IFDVQVHZEKPUSC-UHFFFAOYSA-N
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Description

3-Cyclohexene-1,2-dicarboxylic acid (CAS No. varies by isomer) is an unsaturated alicyclic dicarboxylic acid characterized by a cyclohexene ring with carboxylic acid groups at the 1- and 2-positions. Its structure imparts unique reactivity, such as participation in Diels-Alder reactions, and applications in polymer synthesis, including polyimides and epoxy resins . The compound exists in cis and trans stereoisomeric forms, with distinct physicochemical properties. For example:

  • cis-4-Cyclohexene-1,2-dicarboxylic acid has pKa values of 3.89 and 6.77.
  • trans-4-Cyclohexene-1,2-dicarboxylic acid has pKa values of 3.95 and 5.81 .

These differences in acidity and stereochemistry influence solubility, reactivity, and industrial utility.

Properties

CAS No.

25079-83-8

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

cyclohex-3-ene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3,5-6H,2,4H2,(H,9,10)(H,11,12)

InChI Key

IFDVQVHZEKPUSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Dicarboxylic Acid Derivatives

Cyclohexane-1,2-dicarboxylic Acid (CHDA)
  • Structure : Fully saturated cyclohexane ring.
  • Applications: Metabolite of DINCH (diisononyl cyclohexane-1,2-dicarboxylate), a plasticizer alternative to phthalates.
  • Key Difference : The absence of a double bond reduces CHDA’s reactivity in cycloaddition reactions compared to 3-cyclohexene-1,2-dicarboxylic acid.
trans-Cyclohexane-1,3-Dicarboxylic Acid (CAS 2305-30-8)
  • Structure : Carboxylic groups at 1- and 3-positions on a saturated ring.
  • Applications : Used in specialty polymers and metal-organic frameworks (MOFs).
  • Key Difference : The 1,3-substitution pattern alters coordination chemistry and steric effects compared to 1,2-substituted derivatives .

Unsaturated Cyclic Dicarboxylic Acids

1-Cyclohexene-1,2-Dicarboxylic Acid (Δ⁴-Tetrahydrophthalic Acid, CAS 635-08-5)
  • Structure : Double bond between C1 and C2, carboxylic groups at C1 and C2.
  • Applications : Intermediate in organic synthesis and epoxy curing agents.
  • Key Difference : The conjugated double bond position enhances electrophilicity, making it more reactive in Diels-Alder reactions than this compound .
3-Methylenecyclopropane-trans-1,2-Dicarboxylic Acid (Feist’s Acid, CAS 499-02-5)
  • Structure : Cyclopropane ring fused with a methylene group and carboxylic acids.
  • Applications : Building block in natural product synthesis.
  • Key Difference : Strain from the cyclopropane ring increases reactivity, enabling unique cycloadditions inaccessible to cyclohexene-based analogs .

Ester Derivatives

3-Methyl-4-Cyclohexene-1,2-Dicarboxylate Esters
  • Examples : Diethyl (CAS 62174-62-3), dipentyl (CAS 62174-66-7), and bis(1-methylethyl) esters (CAS 62174-63-4).
  • Applications : Plasticizers and polymer additives.
  • Key Difference : Esterification reduces polarity, enhancing compatibility with hydrophobic matrices compared to the parent acid .
4-Cyclohexene-1,2-Dicarboxylic Acid, 1,2-Bis(2-Oxiranylmethyl) Ester (CAS 21544-03-6)
  • Structure : Epoxidized ester derivative.
  • Applications : Epoxy resin precursor.

Anhydride Derivatives

Epiclon (5-(2,5-Dioxotetrahydrofuryl)-3-Methyl-3-Cyclohexene-1,2-Dicarboxylic Acid Anhydride)
  • Structure : Bulky, asymmetric anhydride with a fused tetrahydrofuran ring.
  • Applications : High-performance polyimides with enhanced optical transparency and thermal stability.
  • Key Difference : The rigid, bulky structure improves polymer chain packing and reduces crystallinity compared to simpler anhydrides like cis-4-cyclohexene-1,2-dicarboxylic anhydride .

Comparative Data Table

Compound CAS No. Key Features Applications pKa (if applicable)
cis-4-Cyclohexene-1,2-dicarboxylic acid - Unsaturated, 1,2-diacid; high reactivity in cycloadditions Polymers, resins 3.89, 6.79
trans-4-Cyclohexene-1,2-dicarboxylic acid - Stereoisomer with lower second pKa Organic synthesis 3.95, 5.81
CHDA 610-09-3 Saturated analog; endocrine disruptor Plasticizer metabolite N/A
Feist’s Acid 499-02-5 Cyclopropane ring; high strain energy Natural product synthesis N/A
Epiclon N/A Bulky anhydride; asymmetric structure Polyimides, electronics N/A
Diethyl 3-methyl-4-cyclohexene-1,2-dicarboxylate 62174-62-3 Ester derivative; improved hydrophobicity Plasticizers N/A

Research Findings and Industrial Relevance

  • Reactivity : The this compound’s conjugated diene structure enables Diels-Alder reactions, critical for synthesizing rosin adducts and epoxy resins .
  • Regulatory Considerations : Ester derivatives like DINCH metabolites are under scrutiny for endocrine disruption, driving demand for safer alternatives .
  • Material Science : Epiclon-based polyimides exhibit refractive indices of ~1.65–1.70 and optical transparency >80% in visible light, outperforming aliphatic counterparts .

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